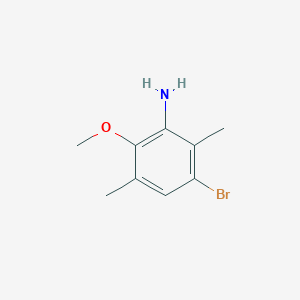
5-Brom-2-Methoxy-3,6-Dimethylanilin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Bromo-2-methoxy-3,6-dimethylaniline” is a chemical compound . It is also known by other names such as “5-bromo-o-toluidine”, “3-bromo-6-methylaniline”, “5-bromo-2-methyl-aniline”, and “benzenamine, 5-bromo-2-methyl” among others . The IUPAC name for this compound is “5-bromo-2-methylaniline” and it has a SMILES string representation as "CC1=C (C=C (C=C1)Br)N" .
Synthesis Analysis
The synthesis of “5-Bromo-2-methoxy-3,6-dimethylaniline” involves multiple steps . The process starts with the commercially available 3,4,5-trimethoxytoluene 1. The first step is bromination, followed by methoxylation and finally oxidation reactions . The overall yield of this process is reported to be 80% .
Molecular Structure Analysis
The molecular structure of “5-Bromo-2-methoxy-3,6-dimethylaniline” can be represented by the formula BrC6H3(CH3)NH2 . It has a molecular weight of 186.05 g/mol .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “5-Bromo-2-methoxy-3,6-dimethylaniline” include bromination, methoxylation, and oxidation . The bromination reaction utilizes the NaBr–H2O2 system as a green brominating agent instead of bromine or NBS .
Physical and Chemical Properties Analysis
The compound “5-Bromo-2-methoxy-3,6-dimethylaniline” is a solid with a yellow to brown color . It has a density of 1.4900g/mL and a boiling point of 139°C . The compound is also reported to have a flash point of 110°C .
Wissenschaftliche Forschungsanwendungen
- 5-Brom-2-Methoxy-3,6-Dimethylanilin dient als wertvolles Zwischenprodukt in der pharmazeutischen Synthese. Forscher verwenden es, um komplexere Moleküle zu erzeugen, insbesondere solche mit potenziellen therapeutischen Eigenschaften .
- Chemiker verwenden diese Verbindung in organischen Reaktionen, um die 5-Brom- und 2-Methoxy-Funktionsgruppen einzuführen. Diese Modifikationen können zu neuartigen Verbindungen mit unterschiedlichen Eigenschaften führen .
- Die Synthese von Pflanzenschutzmitteln und Pestiziden beinhaltet oft spezialisierte Zwischenprodukte. This compound kann eine Rolle bei der Entwicklung neuer Pflanzenschutzmittel spielen .
- Forscher untersuchen sein Potenzial als Baustein für funktionelle Materialien. Durch die Einarbeitung in Farbstoffmoleküle oder andere organische Materialien können sie Eigenschaften wie Farbe, Löslichkeit und Stabilität anpassen .
- Wissenschaftler untersuchen die Auswirkungen dieser Verbindung auf biologische Systeme. Es könnte als Sonde dienen, um die Enzymaktivität, Rezeptorbindung oder zelluläre Prozesse zu untersuchen .
- Das Vorhandensein der Methoxygruppe kann das Redoxverhalten dieser Verbindung beeinflussen. Forscher könnten ihre elektrochemischen Eigenschaften für Anwendungen in Batterien, Sensoren oder anderen elektronischen Geräten untersuchen .
Pharmazeutische Zwischenprodukte
Organische Synthese
Pflanzenschutzmittel und Pestizide
Materialwissenschaften und Farbstoffchemie
Biologische Studien
Elektrochemische Anwendungen
Safety and Hazards
The compound “5-Bromo-2-methoxy-3,6-dimethylaniline” is considered hazardous . It is classified as a combustible liquid and is toxic if inhaled, swallowed, or in contact with skin . It may cause damage to organs through prolonged or repeated exposure . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin, eyes, or clothing, and using personal protective equipment .
Wirkmechanismus
Target of Action
It is known to be a key intermediate in the synthesis of the coenzyme qn family . Coenzyme Qn plays a crucial role in the electron transport chain of mitochondria and bacterial respiratory systems .
Mode of Action
It is known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound interacts with a metal catalyst, such as palladium, to form new carbon-carbon bonds .
Biochemical Pathways
The compound is involved in the biochemical pathway of the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of various organic compounds, including the Coenzyme Qn family . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Pharmacokinetics
Its lipophilicity and water solubility, which can impact its bioavailability, are important factors to consider .
Result of Action
As a result of its action in the Suzuki–Miyaura cross-coupling reaction, 5-Bromo-2-methoxy-3,6-dimethylaniline contributes to the synthesis of the Coenzyme Qn family . These compounds are known to act as mobile mediators for electron transfer in the electron transport chain of mitochondria and bacterial respiratory systems .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-methoxy-3,6-dimethylaniline can be influenced by various environmental factors. These include the presence of a metal catalyst (such as palladium) and the conditions under which the Suzuki–Miyaura cross-coupling reaction takes place .
Eigenschaften
IUPAC Name |
5-bromo-2-methoxy-3,6-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-5-4-7(10)6(2)8(11)9(5)12-3/h4H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBDBSPBLAQGKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)N)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1566430-16-7 |
Source


|
| Record name | 3-bromo-6-methoxy-2,5-dimethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
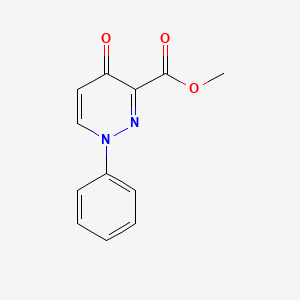
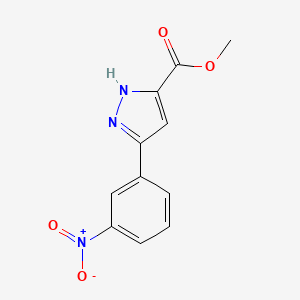
![Dimethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate](/img/structure/B2472379.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide dioxalate](/img/structure/B2472381.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)acetamide](/img/structure/B2472383.png)
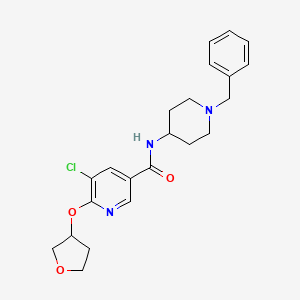
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2472386.png)

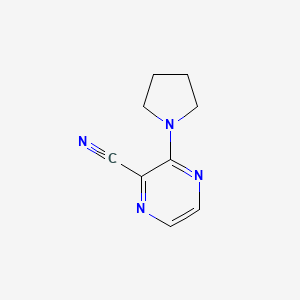
![2,2,2-trichloro-1-{4-[4-fluoro-2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2472390.png)
![(E)-N-[1-(1,3-Benzothiazol-6-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2472395.png)

![3-[1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutyl]prop-2-ynoic acid](/img/structure/B2472398.png)
